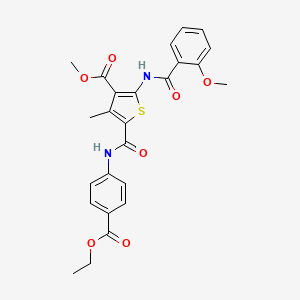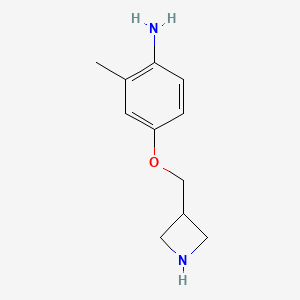![molecular formula C23H23IN2S B12070597 (2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide CAS No. 2642-25-3](/img/structure/B12070597.png)
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The benzothiazole core consists of a benzene ring fused with a thiazole ring.
- The ethyl group (C2H5) is attached to the benzothiazole ring.
- The quinolinium moiety (1-ethylquinolin-1-ium-4-yl) is connected via a double bond.
- The iodide ion (I-) serves as the counterion.
- Overall, this compound exhibits interesting properties due to its intricate arrangement of functional groups.
Preparation Methods
- Synthetic routes for this compound may involve several steps, but I’ll highlight key strategies:
Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO): have been explored as starting points. Alkylation of DABCO followed by reaction with various nucleophiles can lead to the desired structure.
Aromatic aldehyde and o-phenylenediamine: can be used to construct the benzothiazole ring.
- Industrial production methods may vary, but efficient synthetic routes are essential for large-scale production.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the double bonds or other functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Targets: Investigate binding to receptors, enzymes, or transporters.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused benzothiazole-quinolinium structure).
Similar Compounds: Explore related molecules (e.g., other benzothiazoles, quinolinium derivatives).
Properties
CAS No. |
2642-25-3 |
|---|---|
Molecular Formula |
C23H23IN2S |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18(19-11-5-6-12-20(19)24)10-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZWIKBMUTEGLNPC-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)




![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)
![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

